Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate
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Overview
Description
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C12H20O6 It is a diester derivative of cyclohexane, featuring two hydroxyl groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxycyclohexane-1,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its diethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.
Reduction: Formation of diethyl 2,5-dihydroxycyclohexane-1,4-dimethanol.
Substitution: Formation of diethyl 2,5-dialkoxycyclohexane-1,4-dicarboxylate.
Scientific Research Applications
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of polymers and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism by which diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Differing in the oxidation state of the cyclohexane ring.
Diethyl 2,5-dihydroxyterephthalate: Similar functional groups but with an aromatic ring instead of a cyclohexane ring.
Uniqueness
Diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate is unique due to its combination of hydroxyl and ester groups on a cyclohexane ring, providing distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-10,13-14H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDAQHTYHFTVGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(CC1O)C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290337 |
Source
|
Record name | diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6966-80-9 |
Source
|
Record name | NSC68141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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